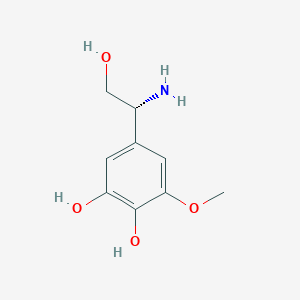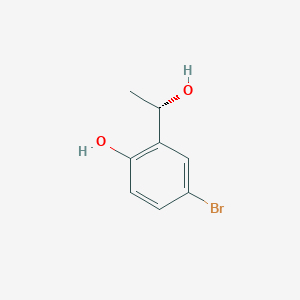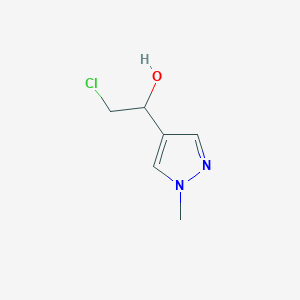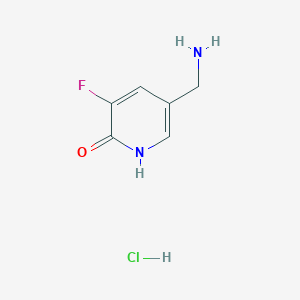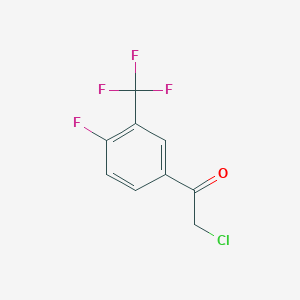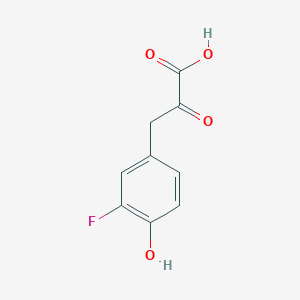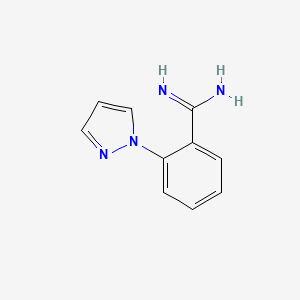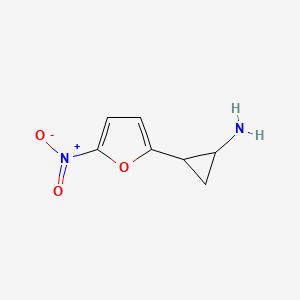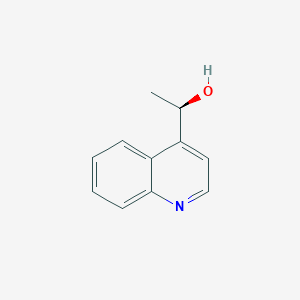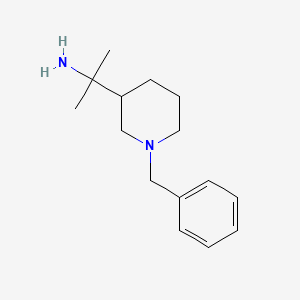
2-(1-Benzylpiperidin-3-YL)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Benzylpiperidin-3-yl)propan-2-amine is a chemical compound with a complex structure that includes a piperidine ring substituted with a benzyl group and a propan-2-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-3-yl)propan-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of piperidine with benzyl chloride, followed by the introduction of the propan-2-amine group through reductive amination. The reaction conditions often require the use of strong bases, such as sodium hydride, and reducing agents like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring helps in maintaining consistent quality and scalability.
化学反応の分析
Types of Reactions
2-(1-Benzylpiperidin-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated reagents and strong bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives.
科学的研究の応用
2-(1-Benzylpiperidin-3-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 2-(1-Benzylpiperidin-3-yl)propan-2-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 2-(1-Benzylpiperidin-2-yl)propan-2-amine
- 2-(1-Benzylpiperidin-3-yl)propan-1-amine
Uniqueness
2-(1-Benzylpiperidin-3-yl)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable compound for specialized applications.
特性
分子式 |
C15H24N2 |
|---|---|
分子量 |
232.36 g/mol |
IUPAC名 |
2-(1-benzylpiperidin-3-yl)propan-2-amine |
InChI |
InChI=1S/C15H24N2/c1-15(2,16)14-9-6-10-17(12-14)11-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12,16H2,1-2H3 |
InChIキー |
PVGIFDXEYRKZNC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CCCN(C1)CC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13601697.png)
